molecular formula C22H30N2O3S B2865078 3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 953999-00-3

3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2865078
CAS RN: 953999-00-3
M. Wt: 402.55
InChI Key: HMFIRBJZTZXMJH-UHFFFAOYSA-N
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Description

The compound “3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The piperidin-4-ylmethyl group is a common structural motif in medicinal chemistry, known for its role in drug-receptor interactions .

Scientific Research Applications

Tyrosinase Inhibition and Anti-Melanogenesis

This compound has been identified as a potential tyrosinase inhibitor . Tyrosinase is an enzyme critical in the process of melanogenesis, the production of melanin, which affects pigmentation in organisms. Inhibitors like this compound can be used to treat hyperpigmentation disorders by preventing the overproduction of melanin. Research suggests that derivatives of thiophene chalcone, which share a similar structure, have shown strong competitive inhibition activity against mushroom tyrosinase .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a benzamide group are known to interact with enzymes or receptors in the body .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activity. Given its structural motifs, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

3,4-diethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-3-26-20-8-7-18(14-21(20)27-4-2)22(25)23-15-17-9-11-24(12-10-17)16-19-6-5-13-28-19/h5-8,13-14,17H,3-4,9-12,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFIRBJZTZXMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

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